(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
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Overview
Description
(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a complex organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group and isopropylidene groups. This compound is primarily used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes. The TBDPS group is known for its stability under acidic conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
The synthesis of (1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of myo-inositol are protected using isopropylidene groups. This step is usually carried out using acetone and an acid catalyst such as sulfuric acid.
Introduction of TBDPS Group: The tert-butyldiphenylsilyl group is introduced using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base like pyridine or imidazole.
Chemical Reactions Analysis
(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Scientific Research Applications
(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol has several applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of complex organic molecules, allowing for selective reactions at specific sites.
Biology: The compound is used in the study of inositol phosphates and their role in cellular signaling pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance and electronic effects that prevent unwanted reactions at the protected hydroxyl sites. This allows for selective reactions at other functional groups in the molecule. The isopropylidene groups further protect the hydroxyl groups from nucleophilic attack .
Comparison with Similar Compounds
(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol can be compared with other silyl-protected inositol derivatives:
1-O-(Trimethylsilyl)-2,3,4,6-tetra-O-acetyl-β-d-glucopyranose: This compound uses a trimethylsilyl group for protection, which is less bulky and less stable under acidic conditions compared to TBDPS.
1-[(1,1-Dimethylehtyl)diphenylsilyl]-1H-indole: This compound features a similar TBDPS group but is used in the protection of indole derivatives.
O-tert-Butyldiphenylsilyl-(3-hydroxypropyl)oleate: This compound uses the TBDPS group to protect a hydroxyl group in an oleate derivative.
The uniqueness of this compound lies in its dual protection strategy, combining the stability of the TBDPS group with the steric protection of isopropylidene groups, making it highly effective in complex synthetic routes.
Properties
IUPAC Name |
(1R,3S,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6Si/c1-26(2,3)35(18-14-10-8-11-15-18,19-16-12-9-13-17-19)34-25-23-21(30-27(4,5)32-23)20(29)22-24(25)33-28(6,7)31-22/h8-17,20-25,29H,1-7H3/t20?,21-,22+,23-,24-,25?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPIFESXSAQLCS-NEGOCDRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C3C(C(C2O1)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O3)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C([C@H]3[C@@H](C2O)OC(O3)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435180 |
Source
|
Record name | 1-O-(tert-Butyldiphenylsilyl)-2,3:5,6-di-O-isoproylidene-myo-inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119874-35-0 |
Source
|
Record name | 1-O-(tert-Butyldiphenylsilyl)-2,3:5,6-di-O-isoproylidene-myo-inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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